2-(4-bromophenoxy)-N-(2-{[(4-bromophenoxy)acetyl]amino}cyclohexyl)acetamide
2-(4-bromophenoxy)-N-(2-{[(4-bromophenoxy)acetyl]amino}cyclohexyl)acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1017141
InChI:
InChI=1S/C22H24Br2N2O4/c23-15-5-9-17(10-6-15)29-13-21(27)25-19-3-1-2-4-20(19)26-22(28)14-30-18-11-7-16(24)8-12-18/h5-12,19-20H,1-4,13-14H2,(H,25,27)(H,26,28)/t19-,20-/m1/s1
SMILES:
C1CCC(C(C1)NC(=O)COC2=CC=C(C=C2)Br)NC(=O)COC3=CC=C(C=C3)Br
Molecular Formula:
C22H24Br2N2O4
Molecular Weight:
540.2 g/mol
2-(4-bromophenoxy)-N-(2-{[(4-bromophenoxy)acetyl]amino}cyclohexyl)acetamide
CAS No.:
Cat. No.: VC1017141
Molecular Formula: C22H24Br2N2O4
Molecular Weight: 540.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H24Br2N2O4 |
|---|---|
| Molecular Weight | 540.2 g/mol |
| IUPAC Name | 2-(4-bromophenoxy)-N-[(1R,2R)-2-[[2-(4-bromophenoxy)acetyl]amino]cyclohexyl]acetamide |
| Standard InChI | InChI=1S/C22H24Br2N2O4/c23-15-5-9-17(10-6-15)29-13-21(27)25-19-3-1-2-4-20(19)26-22(28)14-30-18-11-7-16(24)8-12-18/h5-12,19-20H,1-4,13-14H2,(H,25,27)(H,26,28)/t19-,20-/m1/s1 |
| Standard InChI Key | RVWMCDXHUSUIEW-WOJBJXKFSA-N |
| Isomeric SMILES | C1CC[C@H]([C@@H](C1)NC(=O)COC2=CC=C(C=C2)Br)NC(=O)COC3=CC=C(C=C3)Br |
| SMILES | C1CCC(C(C1)NC(=O)COC2=CC=C(C=C2)Br)NC(=O)COC3=CC=C(C=C3)Br |
| Canonical SMILES | C1CCC(C(C1)NC(=O)COC2=CC=C(C=C2)Br)NC(=O)COC3=CC=C(C=C3)Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator